N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Description

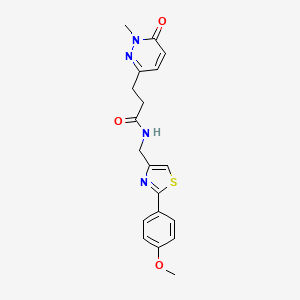

N-((2-(4-Methoxyphenyl)thiazol-4-yl)methyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a synthetic small molecule characterized by three distinct structural motifs:

- A thiazole ring substituted with a 4-methoxyphenyl group at position 2.

- A propanamide linker bridging the thiazole and a pyridazinone moiety.

- A 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group, which introduces a lactam (cyclic amide) functionality.

Its synthesis likely involves multi-step protocols similar to those reported for related propanamide-thiazole derivatives . Structural confirmation of such compounds often relies on X-ray crystallography, with refinement tools like SHELX being widely employed .

Properties

IUPAC Name |

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-3-(1-methyl-6-oxopyridazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-23-18(25)10-6-14(22-23)5-9-17(24)20-11-15-12-27-19(21-15)13-3-7-16(26-2)8-4-13/h3-4,6-8,10,12H,5,9,11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSLCDNAURLPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)CCC(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes thiazole and pyridazine moieties, which are known to exhibit various biological activities. The presence of the methoxyphenyl group is significant for enhancing the compound's pharmacological properties.

Research indicates that compounds with thiazole and pyridazine rings often interact with multiple biological targets. The proposed mechanisms of action for this compound include:

- Antitumor Activity : Thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The structure activity relationship (SAR) studies suggest that modifications in the thiazole and pyridazine rings can enhance cytotoxicity against specific cancer types .

- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects, indicating potential use in epilepsy treatment. The presence of specific substituents on the thiazole ring appears to be crucial for this activity .

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of similar compounds:

Case Studies

- Antitumor Efficacy : A study investigated the effects of thiazole-based compounds on human cancer cell lines. The results indicated that modifications similar to those in this compound led to enhanced cytotoxicity, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Anticonvulsant Activity : Another study focused on the anticonvulsant properties of pyridazine derivatives, revealing that certain structural features contributed to their efficacy in reducing seizure activity in animal models. This suggests a potential therapeutic application for this compound in treating epilepsy .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives, including those with pyridazine components, exhibit significant anticonvulsant properties. For example, compounds similar to N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide have been tested in picrotoxin-induced convulsion models. The structure of these compounds is crucial; the presence of specific substituents enhances their anticonvulsant activity. For instance, a derivative with a methoxy group showed high efficacy in seizure protection tests .

Antitumor Activity

Thiazole and pyridazine hybrids have also been evaluated for their anticancer properties. Studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For example, thiazole-pyridine hybrids demonstrated significant activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, with some exhibiting IC50 values lower than standard chemotherapy agents like 5-fluorouracil .

Antimicrobial Properties

The antimicrobial potential of thiazole derivatives has been explored extensively. Compounds derived from thiazole structures have shown effectiveness against a range of bacterial pathogens. The structural variations in these compounds are critical for their antimicrobial activity, with certain modifications leading to enhanced potency against resistant strains .

Case Study 1: Anticonvulsant Efficacy

A study conducted by Siddiqui et al. (2020) synthesized various thiazole-integrated pyrrolidinone derivatives and evaluated their anticonvulsant activities using electroshock seizure models. One compound exhibited an effective dose (ED50) significantly lower than that of existing treatments, demonstrating the potential for developing new anticonvulsant medications based on this scaffold .

Case Study 2: Antitumor Screening

In a comprehensive screening of thiazole-pyridine hybrids against multiple cancer cell lines, one derivative showed remarkable selectivity and potency against MCF-7 cells with an IC50 value of 5.71 μM. This study highlighted the importance of structural modifications in enhancing anticancer efficacy and provided a basis for further drug development .

Case Study 3: Antimicrobial Activity

Research published in 2024 focused on synthesizing various thiazole derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. Some compounds demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity and paving the way for potential therapeutic applications in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Key Differences :

- Thiazole Substitution: Analog 1 features a 2-amino-thiazole group, whereas the target compound has a 2-methoxyphenyl-thiazole. The methoxy group enhances lipophilicity (predicted logP increase of ~0.5 units) and may reduce solubility in polar solvents.

- Linker Region: Analog 1 employs a sulfanyl-oxadiazole spacer, contrasting with the pyridazinone-propanamide chain in the target compound. The oxadiazole’s sulfur atom may facilitate π-π stacking, while the pyridazinone’s lactam group enables stronger hydrogen bonding.

- Biological Activity: Oxadiazole derivatives are often associated with antimicrobial activity, whereas pyridazinones are explored for kinase inhibition or cardiovascular applications due to their hydrogen-bonding capacity .

Structural Analog 2: N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

Key Differences :

- Pyridazine Core: Analog 2 retains a pyridazine ring but lacks the lactam oxygen present in the target compound’s pyridazinone.

- Conformation: Crystallographic data for Analog 2 reveal a planar pyridazine ring, whereas the pyridazinone in the target compound may adopt a puckered conformation, altering binding site compatibility .

Hypothetical Analog 3: Pyridazinone-Thiazole Hybrids

Theoretical Comparison :

- Hybrid Design: Combining pyridazinone and thiazole moieties (as in the target compound) could synergize the bioactivity of both groups, such as dual kinase inhibition and antimicrobial effects.

- Solubility: The propanamide linker may improve aqueous solubility compared to non-polar linkers in other hybrids.

Data Table: Comparative Analysis

Research Findings and Implications

- Bioactivity: The target compound’s pyridazinone moiety may confer superior inhibitory activity against kinases (e.g., PDE3 or CDK2) compared to Analog 2’s pyridazine, as lactams mimic ATP’s adenine ring .

- Solubility vs.

- Synthetic Feasibility: Multi-step synthesis routes (e.g., coupling thiazole intermediates with pyridazinone-propanamide precursors) are likely necessary, mirroring protocols in .

Q & A

Q. What are the optimal synthetic routes for preparing N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Condensation of 4-methoxyphenyl thiourea with α-bromo ketones under reflux in ethanol .

- Pyridazinone moiety introduction : Cyclization of hydrazine derivatives with maleic anhydride, followed by methylation .

- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) in DMF to link the thiazole and pyridazinone fragments .

Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | EtOH, N2H4·H2O, reflux (2 h) | 65–75 | |

| Amide coupling | DMF, EDC, HOBt, TEA (RT, 24 h) | 80–85 |

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at 4-position of phenyl, methyl on pyridazinone) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyridazinone) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C19H20N4O3S requires m/z 384.12) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or pyridazinone groups (e.g., 6-thio vs. 6-oxo) to assess impact on target binding .

- Computational docking : Map interactions with hypothetical targets (e.g., kinase ATP-binding pockets) using software like AutoDock .

- Biological assays : Compare IC50 values in enzyme inhibition or cell viability assays to correlate structural changes with activity .

Q. How can contradictory data in solubility or bioavailability studies be resolved?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF) .

- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl) or formulate with cyclodextrins to improve aqueous solubility without compromising activity .

- Pharmacokinetic profiling : Conduct in vivo studies with LC-MS quantification to measure plasma half-life and bioavailability .

Q. What methodologies are employed to assess metabolic stability?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., O-demethylation of methoxyphenyl) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting biological activity reports?

Methodological Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Target specificity profiling : Use kinase inhibitor panels or CRISPR knockouts to confirm on-target vs. off-target effects .

- Data normalization : Include positive/negative controls (e.g., staurosporine for kinase inhibition) to standardize activity measurements .

Q. What computational tools are recommended for predicting degradation pathways?

- DFT calculations : Simulate bond dissociation energies to identify labile sites (e.g., amide or pyridazinone cleavage) .

- Machine learning models : Train on existing degradation data for similar thiazole-pyridazinone hybrids .

Specialized Methodologies

Q. How is the compound’s stability under varying pH conditions evaluated?

- Forced degradation studies : Expose to HCl (pH 1–3), NaOH (pH 10–12), and neutral buffers at 37°C for 24–72 h .

- Stability-indicating HPLC : Monitor degradation products and quantify parent compound remaining .

Q. What in vitro models are suitable for toxicity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.